molecular formula C9H13N3O4 B1681343 托替拉滨 CAS No. 40093-94-5

托替拉滨

货号: B1681343
CAS 编号: 40093-94-5
分子量: 227.22 g/mol
InChI 键: CKTSBUTUHBMZGZ-CHKWXVPMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

托西替滨具有广泛的科学研究应用:

    化学: 用作合成其他核苷类似物的构件。

    生物学: 研究其对病毒复制和DNA合成的影响。

    医学: 作为治疗乙型肝炎病毒感染的潜在抗病毒药物进行研究。

    工业: 用于开发抗病毒药物和治疗剂

作用机制

托西替滨通过抑制病毒DNA聚合酶发挥作用。进入细胞后,托西替滨被磷酸化为其活性三磷酸形式,与天然核苷酸竞争掺入病毒DNA。 这种掺入导致链终止并抑制病毒DNA合成 . 主要分子靶标是病毒DNA聚合酶 .

类似化合物:

    阿糖胞苷: 另一种用于治疗某些癌症的核苷类似物。

    吉西他滨: 用作化疗药物的核苷类似物。

比较:

托西替滨的独特之处在于其特异的抗病毒活性及其选择性抑制病毒DNA聚合酶的能力,使其成为治疗病毒感染的宝贵化合物 .

准备方法

合成路线和反应条件: 托西替滨可以通过一系列化学反应从L-阿拉伯糖合成。关键步骤包括将L-阿拉伯糖转化为L-阿拉伯呋喃糖胺,然后形成L-阿拉伯呋喃糖胺盐酸盐。 然后将此中间体与胞嘧啶反应生成托西替滨 .

工业生产方法: 托西替滨的工业生产涉及类似的合成路线,但规模更大。 该过程针对更高的产量和纯度进行了优化,通常涉及先进的纯化技术,例如结晶和色谱法 .

反应类型:

    氧化: 托西替滨可以发生氧化反应,尽管这些反应在其典型应用中不太常见。

    还原: 还原反应通常与托西替滨无关。

    取代: 托西替滨可以参与亲核取代反应,特别是在胞嘧啶部分。

常用试剂和条件:

    氧化: 强氧化剂,如高锰酸钾。

    取代: 亲核试剂,如胺或硫醇,在碱性条件下。

形成的主要产物: 这些反应形成的主要产物取决于所用试剂和条件。 例如,亲核取代可以生成各种取代的胞苷衍生物 .

相似化合物的比较

    Cytarabine: Another nucleoside analog used in the treatment of certain cancers.

    Gemcitabine: A nucleoside analog used as a chemotherapeutic agent.

Comparison:

Torcitabine’s uniqueness lies in its specific antiviral activity and its ability to inhibit viral DNA polymerase selectively, making it a valuable compound in the treatment of viral infections .

属性

IUPAC Name

4-amino-1-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6+,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKTSBUTUHBMZGZ-CHKWXVPMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](O[C@@H]1N2C=CC(=NC2=O)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30960542
Record name 1-(2-Deoxypentofuranosyl)-4-imino-1,4-dihydropyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30960542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40093-94-5
Record name Torcitabine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040093945
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Deoxypentofuranosyl)-4-imino-1,4-dihydropyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30960542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TORCITABINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BZN07BMW3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Torcitabine
Reactant of Route 2
Torcitabine
Reactant of Route 3
Torcitabine
Reactant of Route 4
Torcitabine
Reactant of Route 5
Torcitabine
Reactant of Route 6
Torcitabine
Customer
Q & A

Q1: What is the mechanism of action of torcitabine against the hepatitis B virus (HBV)?

A1: Torcitabine, a β-L-deoxyribonucleoside, acts as a potent inhibitor of HBV polymerase [, ]. While its precise mechanism is not fully detailed in the provided abstracts, torcitabine likely acts as a chain terminator during viral DNA synthesis, similar to other nucleoside analogues. This effectively halts the replication of the HBV.

Q2: Are there any known resistance issues with torcitabine against HBV?

A2: Yes, research indicates potential cross-resistance with lamivudine, a common HBV treatment []. Specifically, HBV strains carrying lamivudine-resistance mutations (e.g., rtL180M+rtM204V, rtV173L+rtL180M+rtM204V, rtM204I, and rtL180M+rtM204I) showed reduced susceptibility to torcitabine in vitro []. This highlights the need for further investigation into resistance profiles and potential combination therapies.

Q3: How does the in vitro activity of torcitabine compare to other antiviral agents against HBV with adefovir-associated mutations?

A3: Studies utilizing cell lines expressing adefovir-resistant HBV mutants have shown that while the rtN236T mutant remained sensitive to torcitabine, the A181V mutant demonstrated reduced susceptibility []. Importantly, the A181V+rtN236T double mutant displayed high-level resistance to torcitabine []. These findings suggest that torcitabine might not be effective against all adefovir-resistant HBV strains, emphasizing the need for tailored treatment strategies.

Q4: What is the current stage of development of torcitabine as a treatment for HBV?

A4: By November 2003, the prodrug of torcitabine, valtorcitabine, was undergoing Phase I/II clinical trials [, ]. Unfortunately, the provided abstracts do not offer information on the outcome of these trials or the current developmental stage of torcitabine. More recent research would be needed to ascertain its current status.

Q5: Who are the companies involved in the development of torcitabine?

A5: Idenix, formerly known as Novirio, and Novartis have been collaboratively developing torcitabine for the potential treatment of hepatitis B virus infection [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。